N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide is a complex organic compound characterized by its unique structure, which includes a bifuran moiety attached to a cyclohexene ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide typically involves the condensation of bifuran derivatives with cyclohexenone intermediates. One common method includes the use of acetoacetanilide and aromatic aldehydes in the presence of a basic ionic liquid such as 2-hydroxyethylammonium acetate . This reaction is carried out in ethanol at ambient conditions, resulting in high yields and short reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally benign catalysts and solvents, such as sodium carbonate in water/ethanol mixtures, is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones.
Reduction: Reduction reactions can yield hydroxymethyl derivatives.
Substitution: Substitution reactions, particularly bromination and epoxidation, lead to the formation of substituted bicyclic lactone compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride (NaBH4) is frequently used for reduction reactions.
Substitution: Bromine and peracids are used for bromination and epoxidation reactions, respectively.
Major Products
The major products formed from these reactions include hydroxymethyl derivatives, substituted lactones, and epoxides .
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and cyclohexenone derivatives.
Medicine: Research is ongoing to explore its anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which N-([2,3’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, as a glycosidase inhibitor, it mimics the substrate or transition state of the enzyme, thereby inhibiting its activity . This inhibition can disrupt various biochemical pathways, making it a potential therapeutic agent for diseases such as diabetes and cancer.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone Derivatives: These compounds are structurally related and are used in the synthesis of various heterocyclic compounds.
Uniqueness
N-([2,3’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide is unique due to its bifuran moiety, which imparts distinct electronic and steric properties. This uniqueness enhances its potential as a versatile intermediate in organic synthesis and its efficacy as a bioactive compound .
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-16(12-4-2-1-3-5-12)17-10-14-6-7-15(20-14)13-8-9-19-11-13/h1-2,6-9,11-12H,3-5,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKVGIDAVQLJTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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